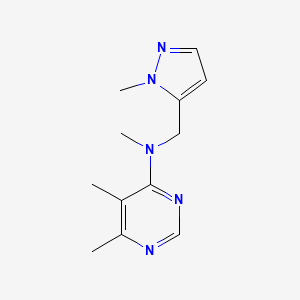
3-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a synthetic compound that belongs to the quinazolinone class of compounds. This compound has gained attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Synthesis and Insecticidal Efficacy
A study focused on the synthesis of novel bis quinazolinone derivatives, showcasing the versatility of quinazolinone scaffolds in creating compounds with potential insecticidal properties. This research highlights the structural flexibility and utility of quinazolinone derivatives in developing insecticides through various chemical reactions and spectral analysis to determine their efficacy (El-Shahawi et al., 2016).
Cardiotonic and Antihypertensive Agents
Several studies have synthesized piperidine derivatives carrying quinazoline rings to evaluate their cardiotonic and antihypertensive activities. These compounds were tested in animal models, demonstrating their potential as therapeutic agents for cardiovascular diseases (Nomoto et al., 1991); (Takai et al., 1986).
Antifungal Activity
Quinazolinone derivatives have been synthesized and tested for their antifungal activities, indicating the potential of quinazolinone-based compounds in addressing fungal infections. These studies provide a foundation for the development of new antifungal agents (Shivan & Holla, 2011).
Antibacterial and Antimicrobial Properties
Research into N-substituted derivatives of quinazolinone compounds has shown moderate to significant antibacterial activity, underscoring the role of quinazolinone derivatives in the development of new antimicrobial agents. These studies span the synthesis, spectral analysis, and biological evaluation against various bacterial strains (Khalid et al., 2016).
Corrosion Inhibition
Quinazolinone derivatives have also been explored as corrosion inhibitors for metals, providing insights into the application of these compounds in industrial settings. Studies demonstrate the effectiveness of quinazolinone derivatives in mitigating corrosion, which is crucial for extending the lifespan of metal structures and components (Chen et al., 2021).
Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives have been evaluated for potential treatment of HIV, acting as CCR5 antagonists .
Mode of Action
As a potential CCR5 antagonist, this compound might prevent HIV-1 from entering cells by blocking the CCR5 co-receptor .
Biochemical Pathways
If it acts as a CCR5 antagonist, it would affect the pathway of HIV-1 entry into cells .
Pharmacokinetics
Piperidine derivatives are generally well-absorbed and can cross the blood-brain barrier .
Result of Action
If it acts as a CCR5 antagonist, it could potentially prevent HIV-1 infection .
Biochemical Analysis
Biochemical Properties
3-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one: plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes involved in cellular signaling pathways, thereby modulating their activity. For instance, this compound can bind to the active site of kinases, leading to the inhibition of phosphorylation processes essential for cell proliferation and survival . Additionally, it interacts with proteins involved in DNA repair mechanisms, potentially enhancing its antitumor efficacy .
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been shown to induce apoptosis by activating caspase pathways and downregulating anti-apoptotic proteins . Furthermore, it affects gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, This compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and transcription factors, inhibiting their activity. This binding interaction can lead to enzyme inhibition or activation, depending on the target molecule . Additionally, this compound can alter gene expression by interacting with DNA and histone proteins, thereby influencing chromatin structure and gene accessibility .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products may also exhibit biological activity, which could contribute to its overall effects .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and anti-inflammatory activity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing toxicity .
Metabolic Pathways
This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity . Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate cellular metabolism .
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . For example, the compound may be actively transported into cancer cells via specific transporters, leading to higher intracellular concentrations and enhanced therapeutic effects . Additionally, binding proteins can sequester the compound, affecting its distribution and bioavailability .
Subcellular Localization
The subcellular localization of This compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its biological effects . Targeting signals and post-translational modifications may influence its localization, ensuring that it reaches its intended site of action . For instance, the compound may localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression .
properties
IUPAC Name |
3-[3-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S/c1-15(2)13-28(26,27)16-7-10-22(11-8-16)19(24)9-12-23-14-21-18-6-4-3-5-17(18)20(23)25/h3-6,14-16H,7-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECOKZDDWSBSSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2,5-Dimethoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2555160.png)

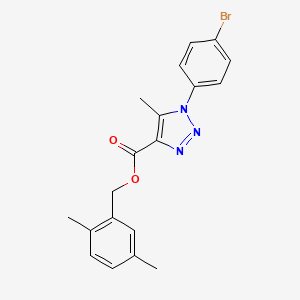
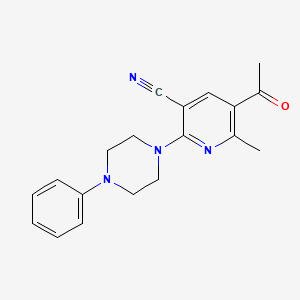
![[4-(Thiophen-2-ylmethylideneamino)phenyl] 2,5-dichlorobenzenesulfonate](/img/structure/B2555168.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide](/img/structure/B2555170.png)
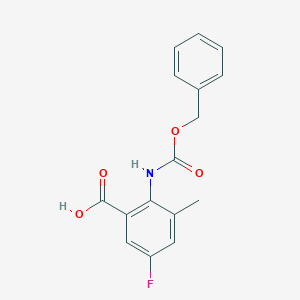
![2-Methyl-4-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2555173.png)
![5-[2-(4-Methoxyphenyl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2555176.png)

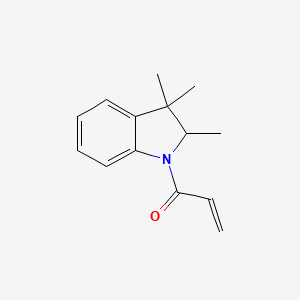
![5-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2555180.png)
